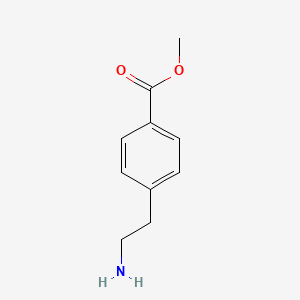

Methyl 4-(2-aminoethyl)benzoate

Vue d'ensemble

Description

Methyl 4-(2-aminoethyl)benzoate: is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the para position of the benzene ring is substituted with a 2-aminoethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Amination: Another route involves the amination of methyl 4-bromobenzoate with ethylenediamine under basic conditions.

Industrial Production Methods: Industrial production typically follows the esterification route due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors where the reactants are mixed and heated under reflux to ensure complete conversion. The product is then purified through distillation or recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions:

Reduction: The compound can be reduced to form primary amines or alcohols, depending on the reducing agent used.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of imines or amides.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted benzoates.

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate

Methyl 4-(2-aminoethyl)benzoate is prominently used as an intermediate in the synthesis of various pharmaceuticals. Its structural properties enhance drug solubility and bioavailability, particularly for compounds targeting neurological disorders. This compound facilitates the design of drugs that exhibit improved efficacy and specificity against specific biological targets .

Case Study: Local Anesthetic Effects

Research has demonstrated that derivatives of this compound exhibit local anesthetic effects. In a study evaluating several compounds, some derivatives showed promising results comparable to established anesthetics like tetracaine and pramocaine . The low toxicity profiles observed in these experiments further support the compound's potential in therapeutic applications.

Biochemical Research

Enzyme Inhibition and Receptor Binding

In biochemical studies, this compound is utilized to explore enzyme inhibition mechanisms and receptor binding interactions. This research provides insights into cellular processes and identifies potential therapeutic targets for various diseases .

Table: Biological Activity Evaluation

| Compound | Local Anesthetic Effect | Toxicity Level |

|---|---|---|

| This compound | Moderate | Low |

| Tetracaine | High | Moderate |

| Pramocaine | High | Moderate |

Cosmetic Formulations

Moisturizing and Anti-inflammatory Properties

The compound is also incorporated into cosmetic products due to its moisturizing and anti-inflammatory properties. Its ability to enhance skin hydration makes it an appealing ingredient in skincare formulations aimed at improving skin texture and reducing inflammation .

Analytical Chemistry

Standard in Chromatographic Techniques

In analytical chemistry, this compound serves as a standard for chromatographic techniques. It aids in the accurate quantification of related compounds within complex mixtures, thereby enhancing the reliability of analytical results .

Material Science

Development of Polymeric Materials

Research is ongoing into the use of this compound in the development of polymeric materials. Its properties are being explored for applications in drug delivery systems and smart materials that can respond to environmental stimuli .

Mécanisme D'action

The mechanism of action of methyl 4-(2-aminoethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amine, which can then interact with biological targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes or receptors, modulating their activity .

Comparaison Avec Des Composés Similaires

Methyl 4-aminobenzoate: Similar structure but lacks the 2-aminoethyl group, leading to different reactivity and applications.

Ethyl 4-(2-aminoethyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its physical properties and reactivity.

Methyl 4-(2-hydroxyethyl)benzoate: Similar structure but with a hydroxyethyl group instead of an aminoethyl group, leading to different chemical behavior and applications.

Uniqueness: Methyl 4-(2-aminoethyl)benzoate is unique due to the presence of both ester and aminoethyl functionalities, which allow it to participate in a wide range of chemical reactions and make it a versatile intermediate in organic synthesis .

Activité Biologique

Methyl 4-(2-aminoethyl)benzoate, also known by its chemical formula C10H13NO2, is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological interactions, and relevant research findings.

Chemical Structure and Synthesis

This compound features a benzoate structure with a methyl ester group attached to the para position of an aminoethyl group on the benzene ring. The synthesis of this compound can be achieved through various methods, including the reaction of methyl N-(cyanothioformyl)anthranilate with isocyanates, yielding this compound as an intermediate product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit antigen-antibody precipitation in the homologous Diplococcus pneumoniae Type 34 immune system . This suggests potential applications in treating bacterial infections.

The biological activity of this compound is attributed to its structural features, which allow it to interact with various biological targets. The compound's ability to inhibit specific enzymatic pathways may underlie its therapeutic effects. For instance, its structural similarity to other bioactive compounds enables it to engage in similar interactions within biological systems.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial. The following table summarizes key features and biological activities of similar compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Methyl 4-aminobenzoate | Amino Acid Ester | Exhibits antimicrobial properties |

| Methyl 3-(2-aminoethyl)benzoate | Isomer | Different amino group position affects activity |

| Ethyl 4-(2-aminoethyl)benzoate | Ethyl Ester | Similar activity but different solubility |

| Benzyl 4-(2-aminoethyl)benzoate | Benzyl Ester | Potentially more lipophilic than methyl ester |

This table illustrates how variations in the structure can influence the biological activity of these compounds, highlighting the importance of specific functional groups and their positioning.

Case Studies and Research Findings

Recent studies have focused on optimizing the biological activity of this compound through structural modifications. For instance, alterations to the dimethoxyphenyl group have been explored to enhance potency against tuberculosis (TB), revealing that specific modifications can lead to improved interactions with target proteins involved in TB pathogenesis .

Additionally, a study reported that this compound could serve as a precursor in synthesizing novel inhibitors for various diseases, showcasing its versatility as a building block in medicinal chemistry .

Propriétés

IUPAC Name |

methyl 4-(2-aminoethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBXOGQDEAGJKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457965 | |

| Record name | Methyl 4-(2-aminoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77265-67-9 | |

| Record name | Benzoic acid, 4-(2-aminoethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77265-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(2-aminoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of developing a "convenient" preparation method for Methyl 4-(2-aminoethyl)benzoate?

A1: While the research itself doesn't delve into the applications of this compound, developing a convenient preparation method suggests it could serve as a useful building block or intermediate in the synthesis of more complex molecules. Easier and more efficient synthesis methods [, ] are crucial for research, especially if the compound is later found to have valuable applications in pharmaceuticals or other fields.

Q2: What information can be gleaned from the provided abstract about the synthesis method?

A2: Although the full text isn't provided, the abstract mentions several reagents and reaction conditions. The citation of specific chemical reactions and reagents like copper nitrate supported on silica gel [] suggests the synthesis likely involves oxidation reactions. The use of references like Vogel's "Textbook of Practical Organic Chemistry" [] indicates the researchers aimed for a practical and potentially scalable synthesis method.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.